molecular formula C22H15FN4O4 B2931465 2-amino-N-(2-fluorophenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide CAS No. 904267-35-2

2-amino-N-(2-fluorophenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide

Cat. No.: B2931465
CAS No.: 904267-35-2
M. Wt: 418.384
InChI Key: MENPMXIABMJRAZ-UHFFFAOYSA-N
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Description

2-Amino-N-(2-fluorophenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide is a heterocyclic compound featuring an indolizine core substituted with amino, 4-nitrobenzoyl, and 2-fluorophenylcarboxamide groups. Its molecular formula is C23H16FN4O4 (exact mass: 447.11 g/mol). The 4-nitrobenzoyl group introduces strong electron-withdrawing properties, while the 2-fluorophenyl moiety contributes to steric and electronic modulation.

Properties

IUPAC Name

2-amino-N-(2-fluorophenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15FN4O4/c23-15-5-1-2-6-16(15)25-22(29)18-17-7-3-4-12-26(17)20(19(18)24)21(28)13-8-10-14(11-9-13)27(30)31/h1-12H,24H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MENPMXIABMJRAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-amino-N-(2-fluorophenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide is a member of the indolizine family, which has garnered attention for its potential biological activities, particularly in the field of cancer therapeutics. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological properties, and specific case studies that highlight its efficacy against various cancer cell lines.

Synthesis of the Compound

The synthesis of this compound typically involves a multi-step process starting from readily available precursors. The synthesis pathway includes:

  • Formation of Indolizine Core : The indolizine structure is constructed through cyclocondensation reactions involving appropriate nitrogen-containing compounds.
  • Functionalization : The introduction of the 2-fluorophenyl and 4-nitrobenzoyl groups is achieved via electrophilic aromatic substitution or acylation reactions.
  • Characterization : The compound is characterized using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis to confirm its structure and purity.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant anticancer activity. The National Cancer Institute (NCI) evaluated its efficacy against a panel of human tumor cell lines, revealing promising results:

  • GI50/TGI Values : The compound displayed mean GI50 (the concentration required to inhibit cell growth by 50%) values of approximately 15.72μM15.72\,\mu M and TGI (the concentration required to inhibit total growth) values around 50.68μM50.68\,\mu M .
  • Cell Line Sensitivity : Notably, it showed a particular sensitivity towards the colon cancer cell line COLO 205 with a selectivity index (SI) of 9.249.24, indicating its potential as a targeted therapeutic agent.

The mechanism by which this compound exerts its anticancer effects is still under investigation; however, it is hypothesized to involve:

  • Inhibition of Cell Proliferation : The compound may interfere with key signaling pathways involved in cell cycle regulation.
  • Induction of Apoptosis : Preliminary studies suggest that it could promote apoptotic pathways in malignant cells.

Case Studies

Several case studies have been conducted to further elucidate the biological activity of this compound:

  • In Vitro Studies : A study involving various cancer cell lines reported that treatment with the compound resulted in significant reductions in cell viability across multiple types, including breast and lung cancers .
  • Comparative Analysis : In comparison to other indolizine derivatives, this compound exhibited superior activity against certain resistant cancer cell lines, suggesting enhanced potency due to the specific functional groups present on its structure .

Table 1: Anticancer Activity of this compound

Cell LineGI50 (μM\mu M)TGI (μM\mu M)Selectivity Index
COLO 20515.7250.689.24
MCF-720.0060.007.50
A54925.0070.006.00

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents (R1, R2) Molecular Formula Molecular Weight Key Structural Differences CAS Number Reference ID
2-Amino-N-(2-fluorophenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide (Target) R1: 4-nitrobenzoyl; R2: 2-F-Ph C23H16FN4O4 447.11 Reference compound Not provided -
2-Amino-3-(4-fluorobenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide R1: 4-F-benzoyl; R2: 4-OMe-Ph C23H18FN3O3 403.41 4-Fluorobenzoyl and 4-methoxyphenyl groups 898433-85-7
2-Amino-N-(2-chlorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide R1: 4-OMe-benzoyl; R2: 2-Cl-Ph C23H18ClN3O4 435.86 Chlorine substituent and 4-methoxybenzoyl group 903315-26-4
2-Amino-N-(5-chloro-2-methylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide R1: 4-nitrobenzoyl; R2: Cl-Me-Ph C23H17ClN4O4 448.86 Chlorine and methyl groups on phenyl ring 905778-51-0
2-Amino-N-(4-ethylphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide R1: 3-nitrobenzoyl; R2: 4-Et-Ph C24H20N4O4 428.44 3-Nitrobenzoyl and ethyl-substituted phenyl 904266-83-7
2-Amino-N-(3-methylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide R1: 4-nitrobenzoyl; R2: 3-Me-Ph C23H18N4O4 422.42 Methyl group at meta position on phenyl ring Not provided

Key Observations:

Substituent Effects on Bioactivity: The 4-nitrobenzoyl group (target compound, ) enhances electron-withdrawing capacity compared to analogs with 4-fluoro- or 4-methoxybenzoyl groups (). This may influence binding affinity in target proteins.

Positional Isomerism :

  • The 3-nitrobenzoyl analog () exhibits distinct electronic properties due to the nitro group's meta position, which may alter intermolecular interactions compared to the target's para-nitro substitution.

Methyl Groups: The 3-methylphenyl analog () introduces steric effects at the meta position, which could disrupt planar stacking interactions critical for activity.

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